![molecular formula C4H5NNa2O4 B3029161 Sodium aspartate CAS No. 5598-53-8](/img/structure/B3029161.png)
Sodium aspartate
Overview
Description
Sodium aspartate, also known as Asp-Na, is a compound formed from aspartic acid, a non-essential amino acid, and sodium . Aspartic acid is involved in the synthesis of nerve cells proteins and stimulates the depolarization of nerve cell membranes .
Synthesis Analysis
Aspartate is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate . The oxidative tricarboxylic acid (TCA) cycle is a central mitochondrial pathway integrating catabolic conversions of NAD+ to NADH and anabolic production of aspartate . Aspartate’s prebiotic synthesis is complicated by the instability of its precursor, oxaloacetate .Molecular Structure Analysis
Sodium aspartate is a homotrimeric integral membrane protein that controls neurotransmitter levels in brain synapses . It functions by alternating between outward-facing and inward-facing states, in which the substrate binding site is oriented toward the extracellular space and the cytoplasm, respectively .Chemical Reactions Analysis
Aspartame, a derivative of aspartate, is soluble in water to a modest degree. Its intense sweetness requires only a small amount in solution to deliver the desired effect . When aspartame is dissolved in water, the molecular structure changes from a solid form to a liquid solution .Physical And Chemical Properties Analysis
Aspartame, a derivative of aspartate, is a solid and mixes well with other solids . It is soluble in water to a modest degree .Scientific Research Applications
Urea Synthesis and Gluconeogenesis
Sodium aspartate plays a crucial role in urea synthesis and gluconeogenesis. It is involved in the malate–aspartate shuttle (MAS), which maintains NADH delivery to mitochondria and redox balance. In the liver, L-aspartic acid (L-Asp) is synthesized from oxaloacetate and glutamate via mitochondrial aspartate aminotransferase. This process contributes to urea production and glucose synthesis .
Neurotransmission
L-Asp is essential for neurotransmission. It is released from neurons and connects with the glutamate–glutamine cycle. Additionally, it ensures glycolysis and ammonia detoxification in astrocytes .
Brain Development and Regulation
D-Aspartic acid (D-Asp), a minor isoform of aspartate, has a role in brain development and hypothalamus regulation .
Potential Therapeutic Applications
Research is ongoing to explore the targeting of L-Asp metabolism as a strategy to fight cancer. Additionally, L-Asp is being investigated as a dietary supplement. However, the risks associated with increased L-Asp consumption need further examination .
Psychiatric and Neurologic Disorders
Both L-Asp and D-Asp are implicated in the pathogenesis of psychiatric and neurologic disorders. Further studies are needed to explore the therapeutic potential of D-Asp in these conditions .
Mechanism of Action
Target of Action
Sodium aspartate, also known as disodium aspartate, primarily targets the aspartate metabolic pathway . This pathway is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, the tricarboxylic acid (TCA) cycle, glycolysis, and hormone biosynthesis . Aspartate also plays a crucial role in plant resistance to abiotic stress, such as cold stress, drought stress, salt stress, or heavy metal stress .
Mode of Action
Sodium aspartate interacts with its targets by enhancing the glossopharyngeal nerve response to a mixture of sodium chloride (NaCl) and potassium chloride (KCl) . This enhancement is significant, with a 1.6-fold increase compared to the control . The optimal concentration for sodium aspartate to enhance the salt mixture is 1.7mM .
Biochemical Pathways
Sodium aspartate affects several biochemical pathways. It is the most critical amino acid in the aspartate metabolic pathway, which is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, TCA cycle, glycolysis, and hormone biosynthesis . It also enhances the TCA cycle, the metabolism of the amino acids related to the TCA cycle, and pyrimidine metabolism .
Pharmacokinetics
It is known that aspartate is carried by the dicarboxylic amino acid transport system . Most of the aspartate undergoes transamination with pyruvate in the mucosal cells of the intestinal wall, forming alanine and oxaloacetate .
Result of Action
The molecular and cellular effects of sodium aspartate’s action include an increase in the content of chlorophyll, maintenance of the integrity of the cell membrane system, and enhancement of the SOD-CAT antioxidant pathway to eliminate the oxidative damage caused by reactive oxygen species (ROS) in perennial ryegrass under heat stress . Furthermore, exogenous aspartate could enhance the TCA cycle, the metabolism of the amino acids related to the TCA cycle, and pyrimidine metabolism to enhance the heat tolerance of perennial ryegrass .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium aspartate. For instance, aspartate plays an important role in plant resistance to various forms of abiotic stress, such as cold stress, drought stress, salt stress, or heavy metal stress . Therefore, the environmental conditions under which sodium aspartate operates can significantly impact its effectiveness.
Safety and Hazards
Future Directions
Research is needed to examine the targeting of aspartate metabolism as a strategy to fight cancer, the use of aspartate as a dietary supplement, and the risks of increased aspartate consumption . The role of aspartate in the brain warrants studies on its therapeutic potential in psychiatric and neurologic disorders .
properties
IUPAC Name |
disodium;(2S)-2-aminobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.2Na/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXOIHIZTOVVFB-JIZZDEOASA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NNa2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56-84-8 (Parent) | |
Record name | Disodium aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspartic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501014348 | |
Record name | Disodium L-aspartate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID501014348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
Record name | Aspartic acid, homopolymer, sodium salt | |
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Product Name |
Sodium aspartate | |
CAS RN |
5598-53-8, 17090-93-6, 3792-50-5, 94525-01-6 | |
Record name | Disodium aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspartic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Aspartic acid, sodium salt (1:1) | |
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Record name | Aspartic acid, homopolymer, sodium salt | |
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Record name | Disodium L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.150 | |
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Record name | Disodium L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.557 | |
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Record name | L-aspartic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.399 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 94525-01-6 | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM ASPARTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48MC6MXP9X | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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